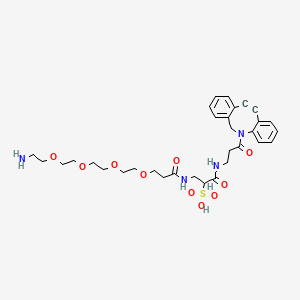

DBCO-Sulfo-PEG(4)-NH2

Description

Significance of Heterobifunctional Linkers in Contemporary Chemical Biology Research

Heterobifunctional linkers are indispensable tools in modern chemical biology, offering a strategic advantage in the precise construction of bioconjugates. chemscene.comscbt.com Unlike their homobifunctional counterparts, which have identical reactive groups, heterobifunctional linkers possess two distinct reactive ends. thermofisher.comthermofisher.com This key difference allows for controlled, stepwise reactions, minimizing the formation of undesirable homodimers or polymers. chemscene.com This level of control is critical in applications such as the development of antibody-drug conjugates (ADCs), where a therapeutic payload is attached to a specific site on an antibody. broadpharm.com

The utility of heterobifunctional linkers extends to various research areas, including the study of protein-protein interactions, the immobilization of biomolecules onto surfaces for biosensor development, and the creation of targeted drug delivery systems. scbt.combldpharm.com By providing a molecular bridge, these linkers enable researchers to assemble complex systems with defined composition and architecture, which is fundamental to advancing our understanding of biological processes and developing novel therapeutic and diagnostic agents. bldpharm.comnih.gov The ability to connect different molecules with high specificity and efficiency makes heterobifunctional linkers a cornerstone of bioconjugation chemistry. scbt.comnih.gov

Evolution of Click Chemistry and its Impact on Bioconjugation Methodologies

The concept of "click chemistry," first introduced by K. Barry Sharpless in 2001, has revolutionized the field of bioconjugation. wikipedia.orgwmocollege.ac.in It describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and can be conducted under mild, often aqueous, conditions. wikipedia.orgsnmjournals.org

The first generation of click chemistry was dominated by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). snmjournals.orgissuu.com This reaction is incredibly efficient and reliable for forming stable triazole linkages between molecules containing terminal alkynes and azides. wmocollege.ac.in While transformative, the requirement for a copper catalyst presented a significant drawback for applications in living systems due to the metal's cytotoxicity. rsc.orgwmocollege.ac.in

This limitation spurred the development of the second generation of click chemistry: strain-promoted alkyne-azide cycloaddition (SPAAC). magtech.com.cnissuu.comacs.org SPAAC utilizes cyclooctynes, such as DBCO, where the ring strain provides the driving force for the reaction with azides, thus eliminating the need for a metal catalyst. magtech.com.cnsnmjournals.org This copper-free approach is highly bioorthogonal, allowing for the specific labeling of biomolecules in living cells and organisms without causing toxicity. nih.gov The evolution from CuAAC to SPAAC has significantly expanded the scope of click chemistry in biomedical research, enabling a new wave of in vivo imaging and therapeutic applications. nih.gov

The impact of click chemistry on bioconjugation methodologies has been profound. nih.gov It has provided a powerful and versatile toolbox for the precise and efficient modification of proteins, nucleic acids, carbohydrates, and lipids. wmocollege.ac.innih.gov These methodologies are now routinely employed in drug discovery, diagnostics, and materials science. snmjournals.orgnih.gov

| Click Chemistry Generation | Key Reaction | Catalyst Requirement | Key Advantage | Limitation |

| First Generation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) | High efficiency and reliability. wmocollege.ac.in | Copper toxicity limits in vivo applications. rsc.orgwmocollege.ac.in |

| Second Generation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (driven by ring strain) | Bioorthogonal and suitable for living systems. nih.gov | Can have slower kinetics compared to CuAAC. |

Properties

IUPAC Name |

3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVKRTXHJIWDHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H42N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

674.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Chemical Principles Governing Dbco Sulfo Peg 4 Nh2 Reactivity

Structural Design and Functional Group Analysis of DBCO-Sulfo-PEG(4)-NH2

Dibenzocyclooctyne (DBCO) Moiety: Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The dibenzocyclooctyne (DBCO) group is a type of cyclooctyne (B158145), an eight-membered ring containing a triple bond. nih.gov The significant ring strain within the DBCO moiety is the driving force behind its high reactivity in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. nih.govinterchim.fr This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. biochempeg.com

Unlike the classical copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for applications in living systems. interchim.frbiochempeg.comnih.gov The DBCO group reacts specifically and rapidly with azide-functionalized molecules to form a stable triazole linkage. interchim.frbiochempeg.combroadpharm.com This reaction is bio-orthogonal, meaning it does not interfere with native biochemical processes within a cell or organism. nih.govinterchim.fr The high reaction rate and stability of the resulting conjugate make DBCO a preferred reagent for many bioconjugation applications. interchim.fr

Sulfo-Poly(ethylene glycol) (PEG) Spacer: Contributions to Hydrophilicity and Biocompatibility

The this compound molecule incorporates a tetraethylene glycol (PEG4) spacer. Polyethylene (B3416737) glycol (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene (B1197577) oxide units. creativepegworks.com The inclusion of a PEG spacer offers several significant advantages in bioconjugation.

Primarily, the PEG chain enhances the hydrophilicity and water solubility of the entire molecule. purepeg.comchempep.comchempep.com This is crucial for applications in aqueous biological environments, preventing aggregation and improving the handling of the reagent. thermofisher.comnih.gov The sulfo group further increases the water solubility of the compound. medkoo.com

Furthermore, PEG is well-known for its biocompatibility, exhibiting low toxicity and immunogenicity. creativepegworks.comchempep.combiochempeg.comnih.gov By incorporating a PEG spacer, the resulting bioconjugate is less likely to elicit an immune response and can have a prolonged circulation time in vivo. nih.govbiochempeg.com The flexible nature of the PEG chain also helps to minimize steric hindrance during the conjugation reaction, allowing for more efficient coupling of molecules. interchim.frchempep.comthermofisher.com

Terminal Amine (NH2) Functionality: Versatility in Amide and Reductive Amination Reactions

The terminal primary amine (-NH2) group provides a versatile handle for a variety of conjugation reactions. thermofisher.comcreative-proteomics.com Primary amines are nucleophilic and can readily react with several functional groups. thermofisher.com

One of the most common reactions involving the amine group is the formation of a stable amide bond. This is typically achieved by reacting the amine with a carboxyl group that has been activated, for instance, with N-hydroxysuccinimide (NHS) esters. thermofisher.comcreative-proteomics.comiris-biotech.de This reaction is widely used to couple proteins, peptides, and other biomolecules. creative-proteomics.comiris-biotech.de

Another important reaction is reductive amination, where the amine reacts with an aldehyde or ketone to form a Schiff base, which is then reduced to a stable secondary amine. escholarship.orgthermofisher.comunimi.itinterchim.fr This method allows for the targeted modification of molecules containing carbonyl groups. The versatility of the amine group makes this compound a valuable tool for creating complex bioconjugates. iris-biotech.deiris-biotech.deruixibiotech.com

Reaction Kinetics and Selectivity in Copper-Free Click Chemistry with this compound

The reaction between the DBCO moiety of this compound and an azide (B81097) is highly selective and proceeds with favorable kinetics, a hallmark of click chemistry. nih.govnih.gov The strain-promoted nature of the reaction allows it to occur at room temperature and in aqueous buffers without the need for a copper catalyst. interchim.frbiochempeg.com

Research has shown that the reaction rate of SPAAC can be influenced by several factors, including the specific structure of the azide and the reaction conditions. For instance, a study investigating the kinetics of SPAAC reactions found that the presence of a PEG linker can enhance reaction rates. researchgate.net The second-order rate constants for DBCO reactions with azides are generally high, leading to rapid and efficient conjugation. researchgate.net

The selectivity of the DBCO-azide reaction is a key advantage. The DBCO group does not react with other functional groups commonly found in biological systems, such as amines, thiols, or carboxyl groups, ensuring that the conjugation is highly specific to the intended azide-tagged molecule. interchim.frbroadpharm.com This high degree of selectivity minimizes the formation of unwanted side products and simplifies the purification of the final conjugate.

| Parameter | Description | Significance in this compound Reactivity |

|---|---|---|

| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Enables copper-free, bio-orthogonal conjugation. interchim.frnih.gov |

| Reactants | DBCO moiety and an azide-containing molecule | Highly specific reaction pair. interchim.fr |

| Catalyst | None required | Increases biocompatibility by avoiding cytotoxic copper. biochempeg.com |

| Reaction Conditions | Aqueous buffers, physiological pH and temperature | Suitable for use in living systems. interchim.fr |

| Reaction Rate | Generally fast, with second-order rate constants influenced by reactants and conditions | Allows for efficient labeling and conjugation. researchgate.netresearchgate.net |

| Selectivity | High for the azide group, no cross-reactivity with other common biological functional groups | Ensures specific and clean product formation. interchim.frbroadpharm.com |

Orthogonality of this compound Functional Groups for Multi-step Conjugations

The term "orthogonality" in chemistry refers to the ability to perform multiple, independent chemical reactions in the same pot without them interfering with each other. The distinct reactivity of the functional groups in this compound—the DBCO, sulfo-PEG, and amine groups—allows for such orthogonal, multi-step conjugation strategies. researchgate.net

The DBCO group's specific reactivity towards azides via SPAAC is orthogonal to the reactions of the terminal amine group. interchim.fr This means that one can, for example, first react the amine group with an activated carboxyl group to form an amide bond, and then, in a subsequent step, react the DBCO group with an azide-modified molecule. iris-biotech.de This stepwise approach provides precise control over the construction of complex molecular architectures.

The sulfo-PEG spacer, while primarily influencing solubility and biocompatibility, does not typically participate in these conjugation reactions, thus maintaining the orthogonality of the DBCO and amine functionalities. This ability to perform sequential or one-pot multi-step conjugations is highly valuable for creating sophisticated bioconjugates with multiple functionalities, such as antibody-drug conjugates or targeted imaging agents.

Synthetic Methodologies for Dbco Sulfo Peg 4 Nh2 and Its Precursors

Strategies for the Construction of the Dibenzocyclooctyne (DBCO) Core

The dibenzocyclooctyne (DBCO) core is the cornerstone of the molecule, providing the strained alkyne necessary for copper-free click chemistry. interchim.fr Its synthesis has been approached through various strategies, each with distinct advantages. The choice of method often depends on the desired scale, purity requirements, and the need for specific functional group tolerance.

One of the most established methods involves the bromination of a corresponding dibenzocyclooctene, followed by a double elimination reaction using a strong base to form the strained triple bond. rsc.org This strategy has proven effective for producing DBCO on a gram scale without the need for column chromatography, making it suitable for larger-scale production. rsc.orgmdpi.com

More recent and sophisticated methods have been developed to allow for more diverse functionalization. A concise route to dibenzoazacyclooctynes (a class of DBCO derivatives) utilizes a Pictet-Spengler reaction. acs.orgacs.orgnih.gov This approach can be combined with the temporary protection of the alkyne moiety as a cobalt complex (using Co₂(CO)₈). rsc.orgmdpi.com This protection strategy is crucial as it allows for chemical modifications to other parts of the molecule without the risk of the highly reactive alkyne interfering. rsc.orgresearchgate.net The cobalt is later removed in a decomplexation step to regenerate the cyclooctyne (B158145). acs.orgacs.org

Other notable synthetic strategies for the DBCO core include:

Sonogashira Coupling: This method is used to construct a diarylacetylene precursor, which then undergoes an intramolecular cyclization to form the eight-membered ring. mdpi.comencyclopedia.pub

Photochemical Synthesis: An alternative approach involves the photodecarboxylation of diaryl-substituted cyclopropenones, which can yield the corresponding alkyne quantitatively. rsc.org

Palladium-Catalyzed Cyclization: An intramolecular Heck reaction can be employed to form the dibenzocyclooctyne skeleton. mdpi.com

Table 1: Comparison of Synthetic Strategies for the DBCO Core

| Strategy | Key Reactions | Advantages | Notable Precursors | References |

|---|---|---|---|---|

| Bromination/Elimination | Bromination of a cis-alkene, double dehydrobromination with a base (e.g., potassium tert-butoxide). | Efficient for gram-scale synthesis, can avoid chromatography. | Dibenzosuberone, dibenzocyclooctene derivatives. | rsc.orgmdpi.com |

| Pictet-Spengler/Co-Complex | Pictet-Spengler reaction, cobalt complexation of the alkyne, decomplexation. | Allows for facile preparation of functionalized derivatives. | N-methoxymethyl amides, o-iodoaniline. | mdpi.comacs.orgacs.org |

| Sonogashira Coupling | Sonogashira coupling to form a diarylacetylene, followed by cyclization. | Modular, allows for building complex diaryl structures. | 2-iodobenzyl alcohol, 2-ethynylaniline. | mdpi.comencyclopedia.pub |

| Photochemical Generation | Photodecarboxylation of a diaryl-substituted cyclopropenone. | High yield, mild conditions for alkyne formation. | Cyclopropenone derivatives. | rsc.org |

Incorporation of the Sulfo-Poly(ethylene glycol) (PEG) Chain

The sulfo-PEG chain is critical for the utility of DBCO-Sulfo-PEG(4)-NH2 in biological applications. The sulfonate (SO₃⁻) group dramatically increases the hydrophilicity and water solubility of the otherwise hydrophobic DBCO core. smolecule.comaxispharm.com The polyethylene (B3416737) glycol (PEG) portion acts as a flexible, hydrophilic spacer that improves labeling efficiency and minimizes steric hindrance during conjugation. axispharm.com

The synthesis is typically designed so that a sulfonated DBCO derivative is coupled to a bifunctional PEG4 linker. The general steps involve:

Synthesis of a Sulfonated DBCO Precursor: A DBCO core is synthesized with a reactive handle, such as a carboxylic acid or an N-hydroxysuccinimide (NHS) ester. A sulfonate group is incorporated into the aromatic ring structure of the DBCO moiety.

PEGylation: This sulfonated and activated DBCO derivative (e.g., Sulfo-DBCO-NHS ester) is then reacted with an amino-PEG linker that has a protected terminal amine (e.g., H₂N-PEG4-NHBoc). The NHS ester reacts with the free amine of the PEG linker to form a stable amide bond.

Alternatively, a Sulfo-DBCO-acid can be coupled to an amine-terminated PEG linker using carbodiimide (B86325) activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). The presence of the sulfo group makes the resulting conjugate highly soluble in aqueous media. axispharm.com

Introduction of the Terminal Amine Functionality

The terminal primary amine (NH₂) is the functional group that allows this compound to be conjugated to other molecules, typically those containing carboxylic acids or activated esters. iris-biotech.deruixibiotech.com The introduction of this amine is the final key step in the synthetic pathway.

Following the PEGylation step described above, the terminal amine is typically revealed by a deprotection reaction. For instance, if a Boc-protected (tert-butyloxycarbonyl) amine was used on the PEG linker, the Boc group is removed under acidic conditions to yield the free primary amine. nih.gov Care must be taken during this step, as the DBCO ring can be sensitive to strongly acidic conditions, which may cause an inactivating rearrangement. nih.govnih.gov Therefore, milder acidic conditions, such as using a lower concentration of trifluoroacetic acid (TFA), are often required. nih.gov

An alternative route involves reacting a Sulfo-DBCO-PEG(4)-acid with a large excess of a diamine, though this can be less efficient and require more rigorous purification to remove di-substituted byproducts. The protected linker approach is generally preferred for its higher yield and cleaner reaction profile.

Purification and Characterization Considerations in Synthetic Pathways

Rigorous purification and characterization are essential at each stage of the synthesis to ensure the final product's identity, purity, and functionality.

Purification Techniques:

Flash Chromatography: Silica (B1680970) gel flash chromatography is commonly used to purify organic-soluble intermediates, such as the initial DBCO precursors. chemicalbook.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for both purifying the final product and assessing its purity. jenabioscience.com

Size-Exclusion Chromatography (SEC): SEC is useful for purifying PEGylated compounds and removing unreacted starting materials based on their hydrodynamic volume. rsc.org

Filtration/Dialysis: For larger PEGylated constructs or bioconjugates, purification can be achieved using dialysis or centrifugal filters with a specific molecular weight cutoff (MWCO) to remove small molecule impurities. rsc.orgnanocs.net

Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of synthetic intermediates and the final product.

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are used to confirm the molecular weight of the compound at each step. rsc.org

Purity Assessment: The purity of the final this compound is typically determined by HPLC, with purities often exceeding 95%. jenabioscience.com

Table 2: Key Physicochemical and Characterization Data

| Property | Description | References |

|---|---|---|

| Appearance | White to slightly yellow solid or viscous liquid. | jenabioscience.cominterchim.fr |

| Solubility | Soluble in water and most polar organic solvents (e.g., DMSO, DMF). | nanocs.netinterchim.fr |

| Purity Analysis | Typically ≥95% as determined by HPLC. | jenabioscience.com |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). | rsc.org |

| Storage Conditions | Typically stored at -20°C, desiccated and protected from light. | jenabioscience.com |

Advanced Bioconjugation Strategies Utilizing Dbco Sulfo Peg 4 Nh2

General Principles of DBCO-Sulfo-PEG(4)-NH2-Mediated Biofunctionalization

The utility of this compound in biofunctionalization stems from its dual reactive nature, enabling the covalent linkage of diverse molecular entities. The core of its application lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." interchim.frbiochempeg.com In this reaction, the strained cyclooctyne (B158145) ring of the DBCO group reacts specifically and efficiently with an azide-functionalized molecule to form a stable triazole linkage. interchim.frbroadpharm.com This reaction is notable for its biocompatibility, as it proceeds readily at physiological temperatures and in aqueous environments without the need for a cytotoxic copper catalyst. biochempeg.cominterchim.fr

The primary amine (-NH2) on the other end of the linker provides a second point of attachment. This amine can form stable amide bonds with molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. ruixibiotech.comaxispharm.com This reaction is widely used for modifying proteins and other biomolecules. thermofisher.com The presence of the hydrophilic, sulfonated PEG4 spacer enhances the solubility of the entire conjugate in aqueous buffers, which is crucial for biological applications. broadpharm.comchemicalbook.com It also provides a flexible connection that can reduce steric hindrance between the conjugated molecules.

The general strategy for using this compound involves a two-step process:

One biomolecule is functionalized with an azide (B81097) group.

A second molecule or surface is modified with this compound, typically through its amine terminus.

The two modified components are then mixed, allowing the DBCO and azide groups to react spontaneously via SPAAC, forming a stable covalent bond. interchim.frbroadpharm.com

This approach allows for the controlled and specific assembly of complex bioconjugates. The progress of the DBCO-azide reaction can often be monitored by UV-Vis spectroscopy, as the DBCO group has a characteristic absorbance at approximately 310 nm. aatbio.comacs.org

Table 1: Key Reactive Groups and Their Targets in this compound-Mediated Bioconjugation

| Reactive Group on Linker | Target Functional Group on Biomolecule | Resulting Covalent Bond | Reaction Type | Key Features |

|---|---|---|---|---|

| Dibenzocyclooctyne (DBCO) | Azide (-N3) | Triazole | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, biocompatible, high specificity and efficiency. interchim.frbiochempeg.cominterchim.fr |

| Primary Amine (-NH2) | Carboxylic Acid (-COOH) | Amide | Carbodiimide-mediated coupling (e.g., with EDC) | Forms a stable amide bond. ruixibiotech.comacs.org |

| Primary Amine (-NH2) | Activated Ester (e.g., NHS ester) | Amide | Nucleophilic substitution | Efficient reaction under mild conditions. thermofisher.com |

| Primary Amine (-NH2) | Aldehyde (-CHO) | Amine | Reductive Amination | Forms a stable secondary amine after reduction. iris-biotech.deacs.org |

Conjugation to Azide-Functionalized Biomolecules via SPAAC

The SPAAC reaction between the DBCO group of this compound and an azide-functionalized biomolecule is a cornerstone of its application. interchim.frsusos.com This bioorthogonal reaction is highly specific, meaning the DBCO and azide groups react only with each other, even in the complex environment of a cell or biological sample containing other reactive functional groups like amines and sulfhydryls. interchim.fraatbio.com

This compound enables the site-specific labeling of proteins and peptides that have been engineered or chemically modified to contain an azide group. iris-biotech.deiris-biotech.de This is particularly useful for creating well-defined protein conjugates where the label is attached at a precise location, preserving the protein's structure and function.

One common strategy involves introducing an azide-bearing unnatural amino acid into a protein sequence through genetic code expansion. The azide group then serves as a handle for specific reaction with a DBCO-functionalized molecule. For example, a fluorescent dye or a drug molecule could be first conjugated to the amine group of this compound, and the resulting DBCO-tagged molecule can then be "clicked" onto the azide-modified protein. issuu.com

Alternatively, sortase-mediated ligation can be employed. In this method, a protein is engineered with a specific recognition sequence (e.g., LPXTG), and an oligo-glycine substrate containing a DBCO group is enzymatically ligated to the protein. broadpharm.com This DBCO-labeled protein can then be conjugated to any azide-containing molecule.

Nucleic acids and oligonucleotides can be functionalized with this compound for various applications, including diagnostics and nanotechnology. conju-probe.comcore.ac.uk The process typically involves synthesizing an oligonucleotide with a terminal amine group. This amine-modified oligonucleotide is then reacted with a DBCO-NHS ester to introduce the DBCO functionality. acs.org

The resulting DBCO-labeled oligonucleotide can then be conjugated to azide-modified surfaces, nanoparticles, or other biomolecules via SPAAC. acs.org This has been used to create DNA-based biosensors and to assemble DNA-nanoparticle conjugates. core.ac.ukrsc.org For instance, researchers have used copper-free click chemistry to attach DBCO-terminated oligonucleotides to azide-functionalized cellulose (B213188) nanocrystals. acs.org

This compound is a valuable tool for immobilizing bioactive molecules onto surfaces for applications in biosensing, cell engineering, and biomaterials. ruixibiotech.cominterchim.fr The strategy involves first functionalizing a surface with azide groups. Then, the bioactive molecule of interest (e.g., a protein, peptide, or growth factor) is conjugated to the amine end of this compound. nih.gov The resulting DBCO-tagged bioactive molecule is then "clicked" onto the azide-functionalized surface. harvard.edu

This method offers several advantages:

Controlled Orientation: By attaching the linker to a specific site on the biomolecule, its orientation on the surface can be controlled, which is often crucial for its activity.

Mild Immobilization Conditions: The SPAAC reaction proceeds under physiological conditions, preserving the bioactivity of the immobilized species. nih.gov

High Stability: The resulting triazole linkage is highly stable. susos.com

Researchers have used this approach to immobilize proteins on microcarriers and to functionalize hydrogels with growth factors for tissue engineering applications. rsc.orgnih.gov

Amine-Mediated Conjugation with Carboxylic Acids and Activated Esters

The primary amine group of this compound allows for its conjugation to molecules containing carboxylic acids or activated esters, such as N-hydroxysuccinimide (NHS) esters. iris-biotech.de This is a widely used method for labeling biomolecules. thermofisher.com

The reaction with an NHS ester is a straightforward nucleophilic substitution that forms a stable amide bond and releases N-hydroxysuccinimide. thermofisher.com This is a common way to attach the this compound linker to proteins, as the NHS ester can react with the primary amines found in the side chains of lysine (B10760008) residues and at the N-terminus. thermofisher.com For example, a DBCO-sulfo-NHS ester can be used to modify a protein, which can then be "clicked" to an azide-functionalized molecule or surface. acs.org

For conjugation to carboxylic acids, a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is typically used. chemicalbook.com EDC activates the carboxylic acid, allowing it to react with the amine group of the linker to form an amide bond. acs.org This method is useful for attaching the linker to molecules that lack a pre-activated ester group.

Table 2: Research Findings on Amine-Mediated Conjugation

| Study Focus | Biomolecule | Activating Reagent | Key Finding | Reference |

|---|---|---|---|---|

| Nanoparticle Functionalization | PLA-PEG-NH2 | DBCO-sulfo-NHS ester | Successful synthesis of DBCO-functionalized polymers for creating targeted drug delivery nanoparticles. | mdpi.com |

| Peptide-Polymer Conjugates | Azide-CAQK Peptide | DBCO-Sulfo-NHS ester | DBCO-linked conjugates showed different pharmacokinetic profiles compared to maleimide-linked conjugates, with longer retention in off-target organs. | acs.org |

| Liposome (B1194612) Targeting | DSPE-PEG-NH2 | sulfo-NHS-DBCO | Preparation of DBCO-functionalized liposomes for in vivo targeting via copper-free click chemistry. | nih.gov |

| Oligonucleotide Labeling | Amine-modified DNA | sulfo-NHS-DBCO | Efficient functionalization of oligonucleotides with DBCO for subsequent assembly on azide-modified surfaces. | acs.org |

Multi-functional Bioconjugation Approaches Employing Both Reactive Ends of this compound

The true power of this compound lies in its ability to act as a heterobifunctional crosslinker, simultaneously utilizing both its DBCO and amine reactive ends to connect two different molecules. biochempeg.combiochempeg.com This allows for the construction of complex, multi-component systems.

A typical multi-functional conjugation strategy would involve:

First Conjugation: Reacting the amine end of this compound with a molecule containing a carboxylic acid or activated ester. This creates a DBCO-tagged molecule.

Purification: Removing any unreacted starting materials.

Second Conjugation (SPAAC): Reacting the DBCO-tagged molecule with a second molecule that has been functionalized with an azide group.

This dual-reactivity approach has been used in a variety of applications, including the development of targeted drug delivery systems. mdpi.comsmolecule.com For example, a therapeutic agent could be attached to the linker via its amine group, and a targeting ligand (such as an antibody or peptide) could be attached via the DBCO-azide click reaction. This results in a conjugate that can specifically deliver a drug to a target cell or tissue.

The sulfo-PEG4 spacer plays a critical role in these multi-functional applications by providing sufficient length and flexibility to allow both ends of the linker to react efficiently without steric hindrance, while its hydrophilicity helps to maintain the solubility and stability of the final conjugate. iris-biotech.de

Applications in Interdisciplinary Biomedical Research

Engineering of Drug Delivery Systems and Nanocarriers

DBCO-Sulfo-PEG(4)-NH2 is instrumental in the surface engineering of nanocarriers, enabling the attachment of targeting ligands to enhance specificity and efficacy. The use of strain-promoted azide-alkyne cycloaddition (SPAAC) provides a robust method for conjugation under physiological conditions without the need for a cytotoxic copper catalyst.

Liposome (B1194612) Surface Functionalization and Targeting

The surface modification of liposomes with targeting moieties is a critical strategy to improve their therapeutic profile and direct them to specific cell populations. This compound serves as a key linker in this process. Typically, a derivative, DBCO-Sulfo-PEG(4)-NHS ester, is used to react with primary amine groups present on the liposome surface, often introduced through the inclusion of lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or DSPE-PEG-NH2 in the lipid bilayer. This reaction forms a stable amide bond and effectively coats the liposome surface with DBCO groups.

Once the liposomes are "activated" with DBCO moieties, they can be conjugated to azide-modified targeting ligands, such as antibodies, peptides, or aptamers, via a copper-free click reaction. broadpharm.comresearchgate.net This bioorthogonal approach ensures that the targeting ligand is covalently attached in a specific orientation, preserving its biological activity. For instance, researchers have successfully attached azide-modified antibodies to DBCO-functionalized liposomes to target specific cell surface receptors, thereby enhancing the delivery of encapsulated drugs to cancer cells. creative-biolabs.com The hydrophilic PEG spacer also helps to reduce nonspecific protein binding, prolonging the circulation time of the liposomes in vivo. nih.gov

| Component | Example Material/Molecule | Function |

| Nanocarrier | Liposome | Encapsulates therapeutic agent |

| Functional Lipid | DSPE-PEG-NH2 | Provides amine groups on the liposome surface |

| Linker | DBCO-Sulfo-PEG(4)-NHS Ester | Covalently attaches to amine groups, presenting DBCO for click chemistry |

| Targeting Ligand | Azide-modified antibody (e.g., anti-CD11c) | Binds to specific cell surface receptors for targeted delivery |

| Conjugation Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Forms a stable covalent bond between the linker and the targeting ligand |

Hydrogel and Microgel Fabrication for Controlled Release

This compound is utilized in the fabrication of advanced hydrogels for controlled drug release and tissue engineering. Its dual functionality allows it to act as a cross-linking agent or as a bridge to tether functional molecules to a hydrogel backbone. A notable application is in the development of thermoresponsive hyaluronic acid (HA) hydrogels. nih.govmdpi.com

In this approach, the amine group of this compound is first conjugated to the carboxylic acid groups on the HA backbone using carbodiimide (B86325) chemistry (EDC/NHS). mdpi.com This step grafts the DBCO-PEG linker onto the HA polymer. Subsequently, this DBCO-functionalized HA is cross-linked by adding an azide-terminated polymer, such as Azide-PEG-Azide or azide-functionalized poly(N-isopropylacrylamide) (PNIPAM-N3). researchgate.netmdpi.com The cross-linking occurs via the copper-free click reaction between the DBCO groups on the HA and the azide (B81097) groups on the cross-linker, forming a stable, biocompatible hydrogel. researchgate.netrsc.org These hydrogels can be designed to be injectable, forming a gel in situ that can act as a scaffold for tissue regeneration or as a depot for the sustained release of therapeutic agents. nih.govrsc.org

| Step | Reagents | Reaction Type | Outcome |

| 1. Activation | Hyaluronic Acid (HA), EDC, NHS | Carbodiimide Chemistry | Activation of HA carboxylic acid groups |

| 2. Functionalization | Activated HA, this compound | Amidation | Covalent attachment of DBCO linker to HA backbone (HA-DBCO) |

| 3. Cross-linking | HA-DBCO, Azide-terminated polymer (e.g., PNIPAM-N3) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Formation of a stable, cross-linked hydrogel network |

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and pharmacokinetic properties.

This compound serves as a versatile, heterobifunctional linker in PROTAC synthesis. consensus.app Its structure allows for a modular assembly approach. For example, the amine end of the linker can be attached to the E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) or VHL ligands) through the formation of an amide bond. The other end of the molecule, featuring the DBCO group, is then available for a SPAAC reaction with an azide-modified ligand for the protein of interest (POI). This click chemistry approach offers high efficiency and orthogonality, simplifying the synthesis of complex PROTAC molecules. consensus.app

| PROTAC Component | Role | Linker Moiety Utilized | Conjugation Method |

| E3 Ligase Ligand | Binds to an E3 ubiquitin ligase (e.g., CRBN, VHL) | Amine (-NH2) | Amidation |

| Protein of Interest (POI) Ligand | Binds to the target protein for degradation | Dibenzocyclooctyne (DBCO) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with an azide-modified ligand |

| PEG(4)-Sulfo Chain | Acts as a hydrophilic spacer | N/A | Provides solubility and optimal spacing between the two ligands |

Exosome Surface Modification for Enhanced Delivery

Exosomes are natural nanovesicles that play a role in intercellular communication and hold great promise as drug delivery vehicles. To enhance their therapeutic potential, their surfaces can be engineered to display targeting ligands. Similar to liposome functionalization, this compound facilitates this modification.

The surface of exosomes is rich in proteins that present functional groups like primary amines (from lysine (B10760008) residues). A carboxyl-reactive derivative, such as DBCO-Sulfo-PEG(4)-NHS ester, can be used to covalently attach the DBCO moiety directly onto these exosomal surface proteins. Once the exosomes are functionalized with DBCO groups, they can be readily conjugated with azide-containing molecules, such as targeting peptides (e.g., RGD) or antibodies, via SPAAC. This chemical modification strategy allows for the precise attachment of ligands to guide the exosomes to specific tissues or cells, improving cargo delivery and therapeutic outcomes.

| Stage | Description | Key Reagents |

| 1. Preparation | Isolation and purification of exosomes from parent cells. | N/A |

| 2. Activation | Reaction of exosome surface proteins with a DBCO-containing linker. | Exosomes, DBCO-Sulfo-PEG(4)-NHS Ester |

| 3. Conjugation | Copper-free click reaction between DBCO-functionalized exosomes and a targeting ligand. | DBCO-Exosomes, Azide-modified targeting ligand (e.g., Azido-RGD) |

| 4. Final Product | Targeted exosomes ready for therapeutic cargo loading and delivery. | RGD-Exosomes |

Design and Synthesis of Molecular Probes for Imaging Modalities

The ability to attach imaging agents to targeting vectors with high specificity is crucial for developing effective molecular probes. The bioorthogonal reactivity of the DBCO group makes this compound an excellent tool for constructing probes for various imaging techniques.

Radiochemical Labeling for Nuclear Imaging Techniques

In nuclear imaging, such as Positron Emission Tomography (PET), radionuclides are attached to molecules that can target specific biological processes. Copper-free click chemistry is a preferred method for radiolabeling sensitive biomolecules because it proceeds quickly under mild, physiological conditions.

This compound is used to connect a radionuclide-containing chelator to a targeting biomolecule. The general strategy involves first conjugating a bifunctional chelator (e.g., DOTA-NHS ester) to the amine group of this compound. This DOTA-DBCO conjugate is then loaded with a metallic PET isotope, such as Copper-64 (⁶⁴Cu) or Gallium-68 (⁶⁸Ga). The resulting radioactive complex, [⁶⁴Cu]Cu-DOTA-DBCO, can then be "clicked" onto an azide-modified targeting vector, such as a peptide or antibody, to generate the final PET imaging probe. This modular approach allows for the efficient and high-yield synthesis of radiolabeled probes with high specific activity.

| Radionuclide | Labeling Chemistry | Role of this compound | Example Application |

| Fluorine-18 (¹⁸F) | Strain-promoted cycloaddition with an ¹⁸F-labeled azide synthon | Provides the DBCO reaction partner on a targeting peptide (e.g., Bombesin) | PET imaging of tumors expressing gastrin-releasing peptide receptors |

| Copper-64 (⁶⁴Cu) | Chelation by a DOTA-DBCO conjugate | Acts as the linker to connect the ⁶⁴Cu-DOTA complex to an azide-modified nanoparticle or biomolecule | PET imaging of tumor angiogenesis or inflammation |

| Gallium-68 (⁶⁸Ga) | Chelation by a NODAGA-DBCO conjugate | Serves as the bridge between the ⁶⁸Ga-NODAGA chelate and an azide-functionalized targeting molecule | Preclinical PET imaging studies |

Fluorescent Probe Integration for Optical Imaging

The structure of this compound is ideally suited for the stable and specific integration of fluorescent probes onto biomolecules for advanced optical imaging. The primary amine serves as a chemical handle to covalently attach a fluorescent dye that has been activated, for example, as an N-hydroxysuccinimide (NHS) ester. Once the fluorophore is attached, the DBCO group on the other end of the linker is available to react with an azide-modified target molecule, such as a protein, nucleic acid, or cell-surface glycan.

This process utilizes the principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of bioorthogonal "click chemistry." This reaction is highly specific, occurs rapidly under physiological conditions (temperature, pH, and aqueous environments), and, crucially, does not require a cytotoxic copper catalyst, making it ideal for use in living systems. The resulting triazole linkage is highly stable, ensuring the fluorescent probe remains securely attached to its target during imaging experiments. The hydrophilic PEG and sulfo components enhance the water solubility of the entire conjugate, preventing aggregation and improving biocompatibility.

A key research application demonstrating this principle involves the labeling of metabolically engineered bacteria. In one study, bacteria were cultured with azide-bearing D-amino acids, which were incorporated into their cell wall peptidoglycan. A water-soluble, DBCO-derived radiotracer, [18F]FB-sulfo-DBCO, was then used to label these azide-modified bacteria via a SPAAC reaction for Positron Emission Tomography (PET) imaging. Current time information in Makassar, ID.mdpi.com The study found significantly higher accumulation of the radiotracer in bacteria treated with azide-modified amino acids compared to controls. For instance, Staphylococcus aureus cultures incubated with 3-azido-D-alanine showed seven times greater ligation of the DBCO probe than those incubated with the natural D-alanine. Current time information in Makassar, ID.mdpi.com While this study used a radioisotope for PET imaging, the underlying SPAAC conjugation principle is identical for attaching fluorescent probes for optical imaging techniques like fluorescence microscopy.

Table 1: Components and Roles in Fluorescent Probe Integration

| Component | Function in Conjugation Strategy | Research Finding Correlation |

|---|---|---|

| Primary Amine (-NH2) | Covalently reacts with an activated fluorescent dye (e.g., NHS ester) to form a stable amide bond. | Serves as the initial attachment point for the imaging reporter (fluorophore or radioisotope). |

| DBCO Group | Undergoes rapid and specific copper-free click chemistry with an azide-modified target biomolecule. | Enables the specific ligation to azide-modified bacterial cell walls, leading to a 7-fold increase in signal. Current time information in Makassar, ID.mdpi.com |

| PEG(4) Spacer | Provides a flexible, hydrophilic linker that improves solubility and reduces steric hindrance. | Enhances the water solubility of the probe, which is critical for efficient reaction in biological media. mdpi.com |

| Sulfo Group | Further increases the hydrophilicity and aqueous solubility of the entire conjugate. | Contributes to the overall water-solubility of the [18F]FB-sulfo-DBCO tracer, ensuring its suitability for in vitro and in vivo applications. Current time information in Makassar, ID.mdpi.com |

Surface Modification in Biomaterials and Medical Devices

This compound is utilized to modify the surfaces of biomaterials and medical devices to improve their interaction with biological systems. Surface properties are critical for the performance of implants, biosensors, and microfluidics, as they govern processes like protein adsorption, cell adhesion, and bacterial colonization. mdpi.com Unwanted protein adsorption, or biofouling, can trigger inflammatory responses and lead to the failure of medical devices. nih.gov

Creating bio-functional coatings with molecules like polyethylene (B3416737) glycol (PEG) is a well-established strategy to enhance the biocompatibility of materials such as titanium, which is commonly used in orthopedic and dental implants. mdpi.comnih.gov PEGylated surfaces form a hydrated layer that physically repels the non-specific adsorption of proteins and cells, a phenomenon that reduces the risk of implant rejection and infection. rsc.org

This compound facilitates a two-step "grafting-to" approach for creating such coatings.

Surface Activation and Linker Attachment: The surface of the biomaterial (e.g., titanium or silicon oxide) is first chemically activated to present functional groups like carboxylates or aldehydes. The primary amine of this compound can then be covalently attached to these activated sites, creating a dense layer of DBCO-terminated PEG chains on the surface.

Bio-functionalization: The DBCO groups now coating the surface are available for the specific immobilization of azide-modified biomolecules via SPAAC. This allows for the covalent attachment of molecules that can actively enhance biocompatibility, such as anti-inflammatory peptides or cell-adhesion motifs (like RGD peptides) to promote targeted tissue integration.

This dual functionality—passivating the surface against non-specific interactions while enabling the specific attachment of beneficial molecules—is a significant advantage. Research on PEG coatings on titanium has demonstrated their effectiveness in reducing bacterial adhesion by up to 90% while maintaining the adhesion of human fibroblast cells, which is crucial for proper healing around an implant. mdpi.com The hydrophilic and flexible nature of the PEG(4) spacer in this compound is central to creating these effective anti-fouling layers.

In microfluidic devices and biosensors, controlling surface chemistry is essential for directing fluid flow, preventing non-specific binding of analytes, and immobilizing capture molecules (e.g., antibodies, enzymes) in a functional state. sprpages.nl this compound provides a robust method for functionalizing the surfaces of materials commonly used in these platforms, such as glass, silicon, or gold.

The process is analogous to that for biomaterials. The surface of a microfluidic channel or a biosensor chip (like a Surface Plasmon Resonance (SPR) sensor) is first activated. nih.gov The amine group of the linker is then used to covalently attach it to the surface. This creates a hydrophilic, anti-fouling PEG layer that minimizes background noise from non-specific protein adsorption. The surface is now decorated with DBCO groups, which can be used to specifically and covalently immobilize azide-modified capture proteins (e.g., antibodies). nih.govnih.gov

The oriented immobilization of antibodies is particularly important for immunosensors to ensure their antigen-binding sites are accessible, thereby maximizing the sensitivity of the sensor. nih.gov Using bioorthogonal click chemistry via the DBCO group allows for site-specific attachment of azide-modified antibodies, leading to a well-organized and highly functional sensor surface. This precise control over surface chemistry improves the efficiency, specificity, and speed of diagnostic tests and other bioassays performed on these platforms. sprpages.nl For example, in microfluidic devices designed for cell capture, surfaces can be functionalized with specific antibodies to isolate rare cells, such as circulating tumor cells, from blood samples. nih.gov The efficiency of these devices relies heavily on the quality of the antibody immobilization, a process for which this compound is well-suited.

Cellular and In Vitro System Labeling Methodologies

This compound is extensively used for labeling living cells and other in vitro biological systems. This is achieved through a two-stage process that combines metabolic labeling with bioorthogonal click chemistry.

First, cells are cultured in a medium containing a modified sugar precursor that has an azide group (e.g., N-azidoacetylmannosamine, ManNAz). researchgate.net Cells metabolize this sugar and incorporate it into the glycans of glycoproteins on the cell surface. As a result, the cell surface becomes decorated with azide groups, which act as chemical handles for subsequent labeling.

Next, a probe molecule (like a fluorescent dye or biotin) is conjugated to the amine group of this compound. This DBCO-functionalized probe is then added to the azide-labeled cells. The DBCO group reacts specifically with the azides on the cell surface via the copper-free SPAAC reaction, covalently attaching the probe to the cell. This method is highly effective for live-cell imaging and tracking because the reaction is biocompatible and does not perturb normal cellular processes.

Table 2: General Protocol for Live Cell Surface Labeling

| Step | Procedure | Purpose |

|---|---|---|

| 1. Metabolic Labeling | Culture cells for 1-3 days in media supplemented with an azide-modified sugar precursor (e.g., Ac4ManNAz). | To introduce azide (-N3) functional groups onto cell surface glycans. |

| 2. Probe Preparation | Conjugate a reporter molecule (e.g., fluorescent dye-NHS ester) to the amine group of this compound. | To create a DBCO-activated probe for detection. |

| 3. Cell Labeling | Wash the azide-labeled cells and incubate them with the DBCO-probe conjugate (typically 5-30 µM) for 30-60 minutes at room temperature. | To covalently attach the probe to the cell surface via copper-free click chemistry. |

| 4. Washing | Wash the cells multiple times with buffer (e.g., PBS with 1% FBS) to remove any unreacted probe. | To reduce background signal and improve image quality. |

| 5. Analysis | Image the labeled cells using fluorescence microscopy or analyze via flow cytometry. | To visualize and/or quantify the labeled cell population. |

This methodology has been successfully used to label various cell types, including the visualization of glycoRNAs on the cell surface. researchgate.net The specificity of the DBCO-azide reaction ensures that labeling is confined to only those cells that have incorporated the azide sugar, providing a powerful tool for studying cellular dynamics, interactions, and trafficking.

Methodological Considerations and Optimization in Dbco Sulfo Peg 4 Nh2 Conjugations

Reaction Conditions and Buffer Compatibility in Aqueous Environments

The strain-promoted azide-alkyne cycloaddition (SPAAC) involving DBCO reagents is well-suited for aqueous environments, a critical feature for applications in chemical biology. broadpharm.com The Sulfo-NHS ester moiety of the reagent is designed to react with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable covalent bonds. vectorlabs.com The selection of an appropriate reaction buffer is paramount to ensure both the stability of the reactants and the efficiency of the conjugation.

Buffer Selection: Conjugations are typically favored at a neutral to slightly basic pH, generally within the range of 7 to 9. vectorlabs.comthermofisher.com This pH range facilitates the acylation of primary amines while minimizing the hydrolysis of the NHS-ester, a competing reaction that renders the reagent inactive. vectorlabs.com

Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, carbonate/bicarbonate, and borate (B1201080) buffers are commonly used and have demonstrated compatibility with the conjugation chemistry. vectorlabs.comthermofisher.com

Incompatible Buffers: Buffers containing primary amines, such as Tris or glycine, must be strictly avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency. vectorlabs.cominterchim.fr Additionally, buffers containing sodium azide (B81097) are incompatible, as the azide will react with the DBCO group. vectorlabs.cominterchim.fr

Reaction Parameters: While the reagent is water-soluble, it is often first dissolved in a dry, water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. vectorlabs.comthermofisher.com Reactions can be performed at temperatures ranging from 4°C to 37°C. interchim.fr Incubation at room temperature typically requires 4 to 12 hours, while reactions at 4°C may require longer incubation times, from several hours to overnight, to achieve optimal efficiency. vectorlabs.comthermofisher.com

| Parameter | Recommended Condition | Rationale & Incompatibilities |

| pH | 7.0 - 9.0 | Favors amine acylation over NHS-ester hydrolysis. vectorlabs.comthermofisher.com |

| Buffer Type | PBS, HEPES, Borate, Carbonate | Non-amine containing buffers are essential. vectorlabs.comthermofisher.com |

| Incompatible Buffers | Tris, Glycine, Buffers with Sodium Azide | Compete with the target molecule or react with the DBCO group. vectorlabs.cominterchim.fr |

| Temperature | 4°C to 37°C | Lower temperatures require longer incubation times. thermofisher.cominterchim.fr |

| Solvent | Aqueous buffer (reagent may be pre-dissolved in DMSO/DMF) | The sulfo group enhances water solubility for reactions in 100% aqueous environments. vectorlabs.comthermofisher.com |

Stoichiometric Control and Yield Optimization in Complex Conjugations

Achieving a desired degree of labeling (DOL) while maximizing yield and avoiding unwanted side-products like precipitation requires precise control over the molar ratio of the DBCO reagent to the target macromolecule. nih.gov The optimal stoichiometry is often determined empirically and depends heavily on the concentration of the protein or other target molecule. thermofisher.com

For protein conjugations, using a molar excess of the DBCO-Sulfo-PEG(4)-NH2 reagent is common practice to drive the reaction to completion. However, an excessive ratio can lead to protein precipitation, especially with more hydrophobic DBCO derivatives, resulting in a lower reaction yield. nih.gov Studies involving DBCO-Sulfo-NHS have shown that increasing the molar ratio of DBCO to an antibody above 5:1 can lead to precipitation. nih.gov The highest subsequent click-chemistry conjugation yields were observed when the initial antibody functionalization was performed with a molar excess of 5 to 10 moles of DBCO per mole of antibody. nih.gov

The concentration of the protein solution is also a key factor, with higher concentrations generally being favored for acylation reactions. vectorlabs.comthermofisher.com

| Protein Concentration | Recommended Molar Excess (Reagent:Protein) |

| ≤ 5 mg/mL | 10-fold vectorlabs.cominterchim.fr |

| < 5 mg/mL | 20- to 50-fold vectorlabs.cominterchim.fr |

| General Guideline (DBCO-conjugate to azide-protein) | 1.5 to 3-fold interchim.fr |

Strategies for Mitigating Steric Hindrance Effects in Macromolecular Systems

When conjugating large molecules, steric hindrance can impede the ability of the reactive moieties to approach each other, thereby reducing reaction efficiency. The this compound linker is specifically designed to address this challenge. The key component for mitigating steric effects is its hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm. vectorlabs.com

The PEG(4) chain provides a long and flexible connection between the conjugated macromolecule and the DBCO group. vectorlabs.com This spacer physically extends the reactive DBCO moiety away from the surface of the protein or other biomolecule, increasing its rotational freedom and accessibility. This separation minimizes the potential for the macromolecule's bulk to block the DBCO group from reacting with its corresponding azide-tagged partner. vectorlabs.com Longer spacer arms are known to provide greater flexibility and reduce steric hindrance, making the PEG(4) linker an effective built-in strategy for improving conjugation outcomes in complex macromolecular systems. thermofisher.com

Analytical Techniques for Confirming Conjugation Efficiency and Purity

A comprehensive analytical workflow is essential to characterize the final conjugate, confirming the degree of labeling, purity, and integrity. A combination of spectrophotometric, chromatographic, and mass spectrometric techniques is typically employed.

UV-Vis Spectrophotometry: This is a straightforward method to determine the average number of DBCO molecules conjugated to a protein, known as the degree of labeling (DOL). nih.gov The calculation involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at approximately 309 nm (the absorbance maximum for the DBCO group). thermofisher.comnih.gov By using the known molar extinction coefficients of the protein and the DBCO moiety, the DOL can be calculated. thermofisher.com

Chromatography:

Size-Exclusion Chromatography (SEC): SEC is widely used to assess the purity of the conjugate by separating the labeled protein from excess, unreacted DBCO reagent. It is also a critical tool for identifying and quantifying any aggregation of the conjugate that may have occurred during the reaction. nih.gov

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for analyzing antibody-drug conjugates (ADCs) and can be applied to DBCO-protein conjugates. It separates molecules based on hydrophobicity, allowing for the resolution of species with different numbers of conjugated DBCO linkers. This provides information on the distribution of the DOL within the sample population. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the conjugate's mass, allowing for direct confirmation of labeling and determination of the DOL distribution. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) can be used to analyze the intact conjugate, revealing the masses of the unlabeled, singly labeled, doubly labeled, and higher-order species. nih.gov

| Analytical Technique | Parameter Measured | Principle |

| UV-Vis Spectrophotometry | Degree of Labeling (DOL) | Measures absorbance of protein (280 nm) and DBCO group (~309 nm). thermofisher.com |

| Size-Exclusion Chromatography (SEC) | Purity, Aggregation | Separates molecules based on size. nih.gov |

| Hydrophobic Interaction Chromatography (HIC) | DOL Distribution, Purity | Separates molecules based on hydrophobicity. nih.gov |

| Mass Spectrometry (ESI-MS, MALDI-MS) | Precise Mass, DOL Distribution | Measures the mass-to-charge ratio of the intact conjugate. nih.gov |

Challenges and Future Perspectives in the Application of Dbco Sulfo Peg 4 Nh2

Overcoming Limitations in Conjugation Efficiency and Yield

The success of any conjugation strategy is ultimately measured by its efficiency and the final yield of the desired product. While SPAAC is highly effective, several factors can limit the performance of DBCO-Sulfo-PEG(4)-NH2 conjugations. Addressing these limitations through systematic optimization is crucial for its widespread application.

The primary challenges include managing the inherent hydrophobicity of the DBCO core, which can lead to aggregation and reduced solubility, although this is significantly mitigated by the hydrophilic sulfo and PEG(4) moieties. criver.com Steric hindrance from the bulky DBCO group can also impede reactions with sterically crowded azide (B81097) sites on biomolecules. embl.org Furthermore, reaction kinetics, while generally fast for a copper-free method, can be influenced by a variety of environmental and stoichiometric factors. glycoforum.gr.jpmit.edu

Key strategies to overcome these limitations involve the careful optimization of reaction parameters. This includes adjusting the pH, buffer composition, temperature, and molar ratios of the reactants. For instance, studies have shown that higher pH values (up to pH 10) can increase reaction rates, and the choice of buffer can have a significant impact, with HEPES sometimes outperforming standard PBS. rsc.org Increasing the concentration of reactants and allowing for longer incubation times (from hours to overnight) can also drive the reaction to completion. Current time information in Newcastle City Council, AU.nih.gov

Effective purification is another critical step that impacts the final yield. Removal of unreacted this compound or the azide-containing partner is essential for obtaining a pure conjugate. Techniques such as dialysis, size-exclusion chromatography (SEC), and ion-exchange chromatography (IEX) are commonly employed to separate the final product from excess reagents and byproducts, ensuring the accurate assessment of yield and function. criver.comresearchgate.net

| Factor | Challenge | Optimization Strategy | Typical Outcome |

|---|---|---|---|

| Reaction Kinetics | SPAAC reactions can be slower than copper-catalyzed alternatives, potentially leading to incomplete reactions. embl.orgglycoforum.gr.jp | Increase temperature (e.g., to 37°C), extend incubation time (4-18 hours), and increase reactant concentrations. Current time information in Newcastle City Council, AU.nih.govnih.gov | Improved reaction completion and higher conjugate yield. |

| pH and Buffer | Suboptimal pH or buffer components can negatively affect reaction rates. | Screen various buffers (e.g., PBS, HEPES, borate) and pH levels (typically 7-9, but higher can be faster). rsc.orgCurrent time information in Newcastle City Council, AU. Avoid buffers containing azides. Current time information in Newcastle City Council, AU. | Enhanced reaction kinetics; HEPES buffer has shown higher rate constants than PBS in some studies. rsc.org |

| Solubility & Aggregation | Despite the hydrophilic linker, the DBCO core is hydrophobic and can cause aggregation, especially when conjugated to proteins at high densities. criver.com | Use aqueous-miscible co-solvents like DMSO sparingly. The built-in Sulfo-PEG(4) linker is designed to maximize water solubility. nih.gov | Reduced precipitation and improved reproducibility. |

| Steric Hindrance | The bulky DBCO group may have limited access to azide sites within complex biomolecules. | The PEG(4) spacer provides flexibility and distance, minimizing steric hindrance. Current time information in Newcastle City Council, AU. Ensure the azide partner is accessible. | Increased conjugation efficiency to sterically hindered sites. |

| Stoichiometry | An equimolar ratio may not be sufficient to drive the reaction to completion. | Use a molar excess (typically 1.5-10 fold) of one component, often the smaller molecule (e.g., DBCO reagent). Current time information in Newcastle City Council, AU.nih.gov | Maximizes the labeling of the limiting reagent, increasing overall yield. |

| Purification | Inefficient removal of excess reagents can lead to an impure final product and inaccurate yield determination. | Employ robust purification methods like dialysis, SEC, or IEX post-reaction. criver.comresearchgate.net | High-purity conjugate suitable for downstream applications. |

Advancements in Orthogonal Reactivity and Multi-Component Systems

A significant frontier in bioconjugation is the ability to perform multiple, distinct chemical modifications on a single molecule in a controlled manner. This requires a toolbox of mutually orthogonal reactions—reactions that proceed with high specificity without interfering with one another. The SPAAC reaction involving this compound is a cornerstone of this approach due to its well-defined and exclusive reactivity with azides.

The most prominent orthogonal partner for SPAAC is the inverse-electron-demand Diels-Alder (IEDDA) reaction, typically between a tetrazine and a strained alkene like a trans-cyclooctene (B1233481) (TCO). magtech.com.cnnih.gov The DBCO group is unreactive towards tetrazines, and azides are unreactive towards TCOs, making the SPAAC/IEDDA combination a robust platform for dual-labeling experiments. nih.gov This strategy has been successfully applied to create bifunctional antibody-drug conjugates (ADCs), where one site is functionalized with a targeting moiety via SPAAC and another with a therapeutic payload via IEDDA, or vice versa. magtech.com.cn

Further layers of orthogonality can be achieved by tuning the reactivity of the click partners. For example, the sterically bulky DBCO group reacts significantly faster with primary azides than with more sterically hindered tertiary azides. This difference allows for sequential labeling, where DBCO is first used to target a primary azide, followed by the addition of a smaller, more reactive cyclooctyne (B158145) like bicyclo[6.1.0]nonyne (BCN) to target the tertiary azide. magtech.com.cnnih.gov This chemoselectivity enables the construction of even more complex, multi-component systems on a single scaffold.

Beyond IEDDA, SPAAC has demonstrated orthogonality with other bioorthogonal reactions, including strain-promoted alkyne-nitrone cycloaddition (SPANC) and strain-promoted oxidation-controlled cyclooctyne-1,2-quinone cycloaddition (SPOCQ), further expanding the synthetic possibilities. magtech.com.cnnih.govnih.gov

| Orthogonal Reaction Pair | Reactive Groups | Key Features & Applications |

|---|---|---|

| SPAAC + IEDDA | DBCO/Azide + Tetrazine/trans-Cyclooctene (TCO) | Highly robust and mutually orthogonal. Widely used for dual-labeling of proteins and antibodies for creating bifunctional ADCs and imaging agents. magtech.com.cnnih.gov |

| Sterically-Tuned SPAAC | DBCO/Primary Azide + BCN/Tertiary Azide | Allows for sequential, chemoselective labeling based on steric hindrance. DBCO selectively targets the less-hindered primary azide. magtech.com.cnnih.gov |

| SPAAC + SPANC | DBCO/Azide + Cyclooctyne/Nitrone | Provides an additional orthogonal handle for multi-component labeling, particularly useful in complex biological systems like bacterial cell walls. nih.govnih.gov |

| SPAAC + SPOCQ | DBCO/Azide + BCN/1,2-Quinone | The 1,2-quinone group shows preferential reactivity towards BCN over DBCO, enabling orthogonal labeling in the presence of azides. magtech.com.cn |

Exploration of Novel Conjugation Targets and Biological Systems

The application of this compound and related reagents is rapidly expanding beyond traditional protein labeling. Its biocompatibility and specificity make it an ideal tool for modifying a diverse range of targets in both materials science and complex biological environments, including living organisms.

In materials science, DBCO reagents are used for the precise functionalization of polymers, surfaces, and nanoparticles. Current time information in Newcastle City Council, AU. Gold and silica (B1680970) nanoparticles functionalized with DBCO can be conjugated to azide-tagged antibodies, peptides, or nucleic acids for applications in targeted drug delivery, diagnostics, and biomedical imaging. nih.govnih.govbeilstein-journals.org The covalent and stable triazole linkage ensures that the targeting ligand remains firmly attached to the nanoparticle carrier.

The absence of a cytotoxic copper catalyst makes SPAAC the premier click reaction for in vivo studies. Researchers have successfully used DBCO reagents to label azide-modified biomolecules—often introduced via metabolic glycoengineering—in live zebrafish and mice. acs.org This has enabled real-time fluorescence and MR imaging of biological processes, such as glycan trafficking, within a living organism. acs.org Furthermore, SPAAC is a critical technology in the development of modern radiopharmaceuticals for PET and SPECT imaging, as it avoids the use of copper which can interfere with the chelation of radiometals. youtube.comunchainedlabs.com

The scope of biological targets has also broadened. While proteins remain a primary target, DBCO reagents are now routinely used to label and study other classes of biomolecules, including glycans on the cell surface, lipids within cellular membranes, and nucleic acids for diagnostic and therapeutic applications. chemistryworld.comnih.gov

Integration into Automated Synthesis and High-Throughput Screening Platforms

The increasing complexity of bioconjugates and the demand for rapid discovery and optimization cycles necessitate the integration of conjugation chemistries into automated platforms. While platforms designed explicitly for this compound are not yet standard, the underlying technologies for automation and high-throughput screening (HTS) are readily adaptable to its use.

Automated Solid-Phase Peptide Synthesis (SPPS) offers a direct route for integrating DBCO-containing molecules. In this process, a robotic synthesizer performs the repetitive cycles of amino acid coupling and deprotection to build a peptide on a solid resin support. nih.govrsc.org An amino acid functionalized with an azide can be incorporated at a specific site in the sequence, and upon cleavage from the resin, the peptide can be conjugated with this compound. Conversely, an unnatural amino acid bearing the DBCO moiety could be incorporated directly during the automated synthesis.

Automated flow chemistry systems, which enable the rapid synthesis of biomacromolecules like peptides and oligonucleotides in a continuous flow, represent another promising frontier. mit.edunih.gov These platforms could be programmed to perform sequential SPAAC reactions, enabling the rapid, on-demand production of custom conjugates. Recently developed "self-driving" robotic platforms for creating antibody-drug conjugates, which integrate liquid handling, reaction execution, and downstream analysis, could easily incorporate SPAAC chemistry into their workflows. rsc.org

High-Throughput Screening (HTS) methodologies are essential for optimizing reaction conditions and for screening large libraries of compounds. embl.orgrsc.org Robotic liquid handlers can prepare hundreds or thousands of reactions in microtiter plates, allowing for the rapid screening of variables like buffer composition, pH, temperature, and reactant ratios to identify the optimal conditions for a specific this compound conjugation. embl.org Furthermore, HTS platforms can be used to screen libraries of azide-modified small molecules, peptides, or oligonucleotides against a DBCO-functionalized protein to identify "hits" with high binding affinity or functional activity.

Theoretical and Computational Approaches to Predict this compound Reactivity and Conjugate Behavior

Theoretical and computational methods are becoming indispensable for understanding and predicting the outcomes of bioconjugation reactions, accelerating the design of new reagents and conjugates. For this compound, these approaches provide insights into both the fundamental reactivity of the DBCO core and the macroscopic behavior of the final PEGylated conjugate.

Density Functional Theory (DFT) is a powerful computational tool used to model the SPAAC reaction at the quantum level. DFT calculations can determine the geometries of transition states and calculate the activation energies of the reaction, providing a deep understanding of why strained cyclooctynes are so reactive. nih.gov The "distortion/interaction model," often employed in these studies, helps rationalize how structural modifications to the cyclooctyne ring or electronic changes in the azide partner influence reaction kinetics. magtech.com.cnnih.gov This predictive power allows researchers to rationally design next-generation cyclooctynes with enhanced reactivity or stability before undertaking complex and costly chemical synthesis. glycoforum.gr.jp

| Computational Method | Focus of Study | Key Insights and Predictive Capabilities |

|---|---|---|

| Density Functional Theory (DFT) | SPAAC reaction mechanism | Calculates transition state energies and activation barriers. Explains the origin of strain-promoted reactivity. Predicts how structural modifications (e.g., fluorine substitution) on the cyclooctyne ring will affect reaction rates. nih.gov |

| Distortion/Interaction Model | Analysis of reaction barriers | Deconstructs the activation energy into the energy required to distort the reactants and the stabilizing interaction energy in the transition state. Helps rationalize reactivity trends across different cyclooctynes. magtech.com.cnnih.gov |

| Molecular Dynamics (MD) Simulations | Behavior of the final conjugate | Simulates the conformation, dynamics, and solvent interactions of the PEGylated biomolecule or nanoparticle. Predicts the effect of the Sulfo-PEG(4) linker on solubility, stability, and steric shielding. rsc.org |

| Coarse-Grained (CG) Modeling | Large-scale system behavior | A type of MD simulation that simplifies molecular representations to study larger systems over longer timescales, such as the self-assembly of PEGylated lipids into liposomes. |

Q & A

Basic Research Questions

Q. What are the key functional groups in DBCO-Sulfo-PEG(4)-NH2, and how do they influence its reactivity in bioorthogonal labeling?

- Answer : The compound comprises three critical components:

- DBCO (dibenzocyclooctyne) : Enables strain-promoted azide-alkyne cycloaddition (SPAAC) for rapid, copper-free conjugation with azide-functionalized biomolecules .

- Sulfo group : Enhances water solubility, critical for physiological applications by reducing aggregation in aqueous buffers .

- PEG₄ spacer : Reduces steric hindrance between conjugated molecules and improves biocompatibility .

- Amine (-NH₂) : Facilitates further functionalization via carbodiimide crosslinking (e.g., EDC/NHS chemistry) for covalent attachment to carboxylated targets .

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Answer :

- Analytical HPLC : Quantify purity (>95% recommended for reproducible experiments) using a C18 column with a water/acetonitrile gradient .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 674.8 g/mol) via ESI-MS or MALDI-TOF .

- ¹H/¹³C NMR : Verify structural motifs (e.g., characteristic DBCO aromatic peaks at δ 7.2–7.8 ppm) .

Q. What are the standard protocols for conjugating this compound to azide-functionalized biomolecules?

- Answer :

Reaction Setup : Dissolve this compound in PBS (pH 7.4) or HEPES buffer (0.1–1 mM final concentration) to avoid amine protonation .

Molar Ratio Optimization : Use a 1.2–2:1 molar excess of DBCO reagent relative to azide targets to maximize yield while minimizing unreacted reagent .

Incubation : React at 4–25°C for 1–24 hours (monitor kinetics via UV-Vis or fluorescence quenching of DBCO ).

Purification : Remove excess reagent via dialysis (MWCO 3.5 kDa) or size-exclusion chromatography .

- Troubleshooting: Low yields may indicate azide degradation or insufficient buffer compatibility; validate azide integrity via IR spectroscopy (2100 cm⁻¹ peak) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in DBCO-mediated conjugation efficiency across different pH conditions?

- Answer : Contradictions often arise from:

- Protonation of Amine Groups : At pH <6.5, the -NH₂ group becomes protonated, reducing reactivity with carboxylates. Use pH 7.4 buffers for optimal crosslinking .

- DBCO Hydrolysis : Prolonged incubation in basic conditions (pH >8.5) may hydrolyze DBCO. Pre-test stability via LC-MS under experimental conditions .

Q. What strategies improve the in vivo stability of this compound conjugates for therapeutic applications?

- Answer :

- PEGylation : The PEG₄ spacer reduces renal clearance and prolongs circulation half-life .

- Targeted Conjugation : Incorporate site-specific conjugation (e.g., cysteine-maleimide chemistry) to minimize off-target interactions .

- Serum Stability Assays : Incubate conjugates in fetal bovine serum (FBS) at 37°C for 24–72 hours; analyze degradation via SEC-HPLC .

Q. How can this compound be integrated with super-resolution microscopy for single-molecule tracking in live cells?

- Answer :

Labeling Strategy : Conjugate this compound to azide-modified dyes (e.g., Cy3/Cy5-azide) for click chemistry-mediated labeling .

Cell Permeability : Leverage the PEG₄ spacer’s small size (<1 kDa) for passive diffusion across membranes .

Imaging Optimization : Use low concentrations (10–100 nM) to avoid aggregation and photobleaching. Validate specificity via knockout controls (e.g., azide-free cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|